2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethyl-imidazole ring, and a phenylacetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Result of Action
Compounds with similar structures have been known to have various biological effects
Biochemical Analysis
Biochemical Properties
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling and metabolic processes, modulating their activity and contributing to its therapeutic potential . The nature of these interactions often involves binding to the active sites of enzymes or altering protein conformation, leading to changes in their catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This compound can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes and thereby modulating biochemical pathways . Additionally, it can activate certain receptors, leading to changes in cell signaling and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary over time, with some studies indicating potential adaptive responses in cells exposed to the compound for extended durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, this compound has been shown to affect the metabolism of lipids and carbohydrates, contributing to its potential therapeutic effects in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These properties are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects. The localization to these compartments is essential for its activity, as it allows the compound to interact with target biomolecules and modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4-chloroaniline, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the imidazole ring.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol reagent under appropriate conditions.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thioether products.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Pyrimidines: Known for their role in the synthesis of nucleotides and various pharmaceuticals.
Uniqueness
2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDABUUHTWQCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.